Compound Description: Digyaindoleacid A (1) is a novel indole alkaloid isolated from the Ghanaian Paenibacillus sp. DE2SH bacteria. This compound exhibits anti-trypanosomal activity against Trypanosoma brucei subsp. brucei with an IC50 of 5.21 μM. It displays low toxicity toward normal mouse macrophages RAW 264.7, suggesting a good selectivity index (SI = 30.2) [].
Relevance: Digyaindoleacid A shares a core structure with 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate, both incorporating the 3-(1H-indol-3-yl)propanoic acid moiety. This structural similarity suggests a potential for similar biological activity and makes Digyaindoleacid A a relevant compound for comparison [].
Compound Description: This compound is a crystalline hydrochloride salt under investigation for its potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes [].
Relevance: This compound shares a structural resemblance with 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate through its indole core and the presence of an acyl group at the indole-3 position. The research highlights the importance of substituent modifications for influencing metabolic stability, a crucial factor in drug development. Comparing these structures can provide insights into the structure-activity relationship and guide the design of analogs with improved metabolic profiles [].
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds, designed based on the inhibitory effects of CA-4 analogs and indoles on tubulin polymerization, exhibited potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 [].
Relevance: These compounds, particularly compound 7d within this series, share the indole core structure with 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate. The study emphasizes the potential of modifying the substituents attached to the indole ring to achieve desired antiproliferative and tubulin polymerization inhibitory activities []. This suggests that exploring modifications around the indole core in the target compound might yield derivatives with interesting pharmacological profiles.
Compound Description: AM103 is a novel, potent, and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits efficacy in various animal models of inflammation and reduces LTB4 and CysLT production [, ].
Relevance: Although structurally distinct in several aspects, AM103 and 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate share the core indole moiety. AM103's effectiveness in modulating inflammatory processes through FLAP inhibition highlights the potential of indole-containing compounds as valuable scaffolds for developing novel therapeutics targeting inflammatory pathways [, ].
Compound Description: Building upon the structural features of AM103, AM803 is a potent FLAP inhibitor with significantly increased potency in inhibiting LTB4 in human blood. It exhibits an extended pharmacodynamic effect and has successfully completed phase 1 clinical studies [].
Relevance: AM803 and 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate share the fundamental indole core structure, highlighting the versatility of this scaffold in medicinal chemistry. The successful clinical advancement of AM803 demonstrates the potential of indole-based compounds as therapeutics and underscores the value of exploring structural modifications around this scaffold to optimize potency, pharmacokinetic properties, and safety profiles [].
Compound Description: This compound is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. It demonstrates efficacy in preclinical models of inflammatory and neuropathic pain [].
Relevance: Sharing the 1-(4-fluorophenyl)indole moiety with 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate, JNJ-42226314 highlights the significance of this specific substitution on the indole ring for biological activity. The distinct pharmacological profile of JNJ-42226314 as a MAGL inhibitor suggests that modifications to the remaining structure can lead to diverse biological activities and therapeutic applications [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.